
(3-Acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate: is a chemical compound with the molecular formula C16H15ClO4S . This compound is characterized by the presence of an acetyl group attached to a phenyl ring, a chloro group, a methoxy group, and a methyl group attached to a benzenesulfonate moiety. It is a complex organic molecule that finds applications in various fields of scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate typically involves multi-step organic reactions. One common method includes the sulfonation of 5-chloro-2-methoxy-4-methylbenzenesulfonic acid with (3-acetylphenyl) sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: (3-Acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonate group to a sulfonic acid or sulfoxide.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfonic acid or sulfoxide derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学研究应用
Chemistry: (3-Acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules in medicinal chemistry and material science.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It can act as a probe to investigate the binding sites of enzymes and receptors.
Medicine: The compound has potential applications in drug discovery and development. It can be used to design and synthesize new pharmaceutical agents with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and pigments. It is also employed in the manufacture of advanced materials with specific properties.
作用机制
The mechanism of action of (3-Acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can occur through competitive, non-competitive, or allosteric mechanisms, depending on the nature of the enzyme and the binding affinity of the compound. The molecular pathways involved in its action include signal transduction, metabolic regulation, and gene expression modulation.
相似化合物的比较
- (3-Acetylphenyl) 5-chloro-2-methoxybenzenesulfonate
- (3-Acetylphenyl) 5-chloro-4-methylbenzenesulfonate
- (3-Acetylphenyl) 2-methoxy-4-methylbenzenesulfonate
Comparison: Compared to similar compounds, (3-Acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate exhibits unique chemical properties due to the presence of both methoxy and methyl groups on the benzenesulfonate moiety. This structural arrangement enhances its reactivity and binding affinity towards specific molecular targets. Additionally, the chloro group provides a site for nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
(3-acetylphenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO5S/c1-10-7-15(21-3)16(9-14(10)17)23(19,20)22-13-6-4-5-12(8-13)11(2)18/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQHHASGGXRYKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)OC2=CC=CC(=C2)C(=O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
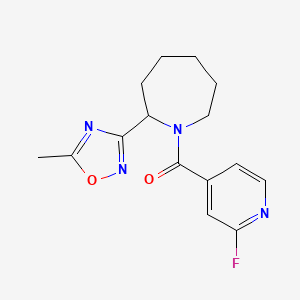

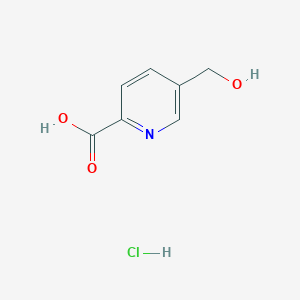
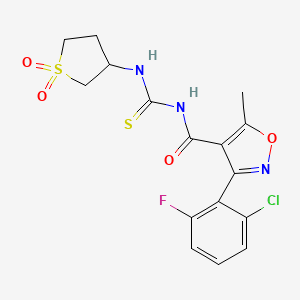

![N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide](/img/structure/B2354135.png)
![(3,3-Difluorocyclobutyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2354136.png)
![8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2354138.png)
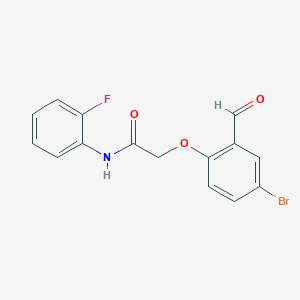
![2-Chloro-N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]acetamide](/img/structure/B2354140.png)
![N-(1-cyanocyclopentyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide](/img/structure/B2354141.png)
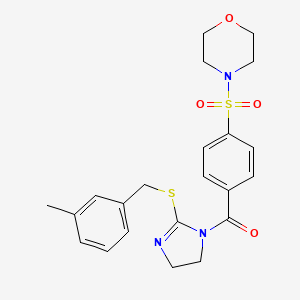
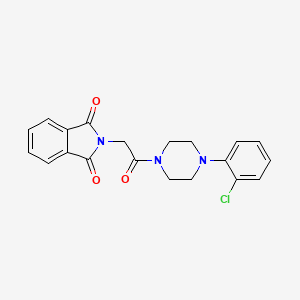
![[(3S,4R)-1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2354147.png)
